2-Cyano-3-thienyl acetate

Vue d'ensemble

Description

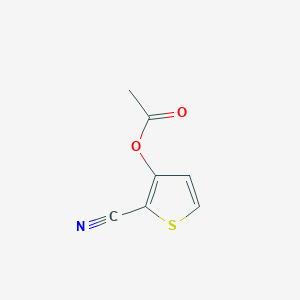

2-Cyano-3-thienyl acetate is a useful research compound. Its molecular formula is C7H5NO2S and its molecular weight is 167.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-Cyano-3-thienyl acetate is a compound that has garnered attention for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound (C₉H₉NO₂S) consists of a thienyl group attached to a cyano and acetate functional group. Its structure contributes to its reactivity and biological potency.

Biological Activity Overview

Research indicates that derivatives of 2-cyano compounds exhibit diverse biological activities. For instance, similar compounds have shown promising results in various assays for anticancer and antimicrobial properties.

Anticancer Activity

Studies have demonstrated that compounds related to this compound can induce apoptosis in cancer cell lines. Notably, derivatives have been evaluated for their efficacy against breast cancer cells (MCF-7), revealing significant growth inhibition and apoptosis induction at low concentrations.

- Mechanism of Action :

Antimicrobial Activity

Compounds with similar structures have also been reported to possess antimicrobial properties. For example, certain cyano-substituted derivatives demonstrated activity against various bacterial strains, indicating potential as therapeutic agents for infectious diseases .

Anti-inflammatory Effects

The anti-inflammatory potential of thienyl derivatives has been explored, with evidence suggesting that they can inhibit the production of pro-inflammatory cytokines. This activity may be linked to their ability to modulate signaling pathways associated with inflammation .

Case Studies

-

MCF-7 Cell Line Study :

A recent study evaluated the effects of a thienyl derivative on MCF-7 cells, showing an IC₅₀ value of 2 μM for growth inhibition. The study confirmed apoptosis through TUNEL assays and flow cytometry, highlighting the compound's potential as an anticancer agent . -

Antimicrobial Testing :

Another study assessed the antimicrobial efficacy of various cyano derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain compounds exhibited significant antibacterial activity, suggesting their potential use in treating bacterial infections .

Data Summary

The following table summarizes key findings from studies on this compound and related compounds:

Applications De Recherche Scientifique

Medicinal Chemistry

Antiviral Activity

2-Cyano-3-thienyl acetate derivatives have been explored for their antiviral properties, particularly against Hepatitis C virus (HCV). Research indicates that these compounds can act as nucleoside analogs, inhibiting viral replication and potentially offering therapeutic avenues for treating chronic HCV infections .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thienyl-substituted compounds. For instance, derivatives of this compound have shown promising results in inducing apoptosis in cancer cell lines such as MCF-7. The mechanism involves the modulation of key signaling pathways related to cell survival and proliferation .

Table 1: Anticancer Activity of Thienyl Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | < 10 | Induction of apoptosis |

| Thienyl derivative X | HepG2 | < 5 | Multi-kinase inhibition |

Materials Science

Organic Electronics

The thieno[3,2-b]indole moiety, which includes structures derived from this compound, has been utilized in the development of organic electronic materials. These compounds exhibit excellent charge transport properties and are being investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Photovoltaic Applications

Due to their π-extended electron-rich systems, derivatives of this compound are also being studied for their potential in photovoltaic devices. They can enhance the efficiency of light absorption and charge separation processes essential for solar energy conversion .

Analytical Chemistry

MALDI Matrix Development

this compound has been identified as a promising matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. Its low cost and effective ionization capabilities allow for the analysis of a wide range of biological and synthetic compounds .

Table 2: Performance of this compound as a MALDI Matrix

| Analyte Type | Ionization Efficiency | Sensitivity |

|---|---|---|

| Peptides | High | Excellent |

| Small Molecules | Moderate | Good |

| Polymers | Low | Acceptable |

Case Studies

Case Study 1: Antiviral Efficacy

A study conducted on various 2-cyano substituted nucleoside derivatives demonstrated their effectiveness against HCV. These compounds were synthesized and tested for their ability to inhibit viral replication in vitro, showing significant promise as potential therapeutic agents against HCV infection .

Case Study 2: Cancer Therapeutics

In a comparative study, several thienyl derivatives were tested against hepatoma cells. The results indicated that specific modifications to the thienyl structure enhanced anticancer activity significantly compared to unmodified compounds, suggesting a structure-activity relationship that could guide future drug design efforts .

Analyse Des Réactions Chimiques

Condensation Reactions

2-Cyano-3-thienyl acetate participates in Knoevenagel-type condensations due to the active methylene group adjacent to the cyano and ester functionalities. For example:

-

Reaction with Aromatic Aldehydes : Forms α,β-unsaturated nitriles via base-catalyzed condensation. In one study, derivatives such as ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)thiophene carboxylates were synthesized using piperidine/acetic acid catalysis (toluene, reflux, 5–6 hrs) .

| Reaction Component | Conditions | Yield (%) | Characterization Data |

|---|---|---|---|

| Benzaldehyde derivative | Toluene, piperidine, 110°C | 75–80 | IR: 2259 cm⁻¹ (C≡N), 1649 cm⁻¹ (C=O) |

Nucleophilic Substitutions

The cyano group undergoes nucleophilic attack, enabling functionalization:

-

Amide Formation : Reacts with amines (e.g., 1-cyanoacetyl-3,5-dimethylpyrazole) to yield substituted acrylamides. IR and NMR data confirm N–H stretches (3256 cm⁻¹) and acrylamido proton signals (δ 11.95 ppm) .

-

Thioamide Intermediates : Under alkaline conditions, intermediates form radical-anion species during C–S bond formation, as observed in benzothiazole syntheses .

Cyclization Pathways

The thienyl moiety facilitates intramolecular cyclization:

-

Gewald Reaction : Reacts with 1,4-dithianyl-2,5-diols to form 3-acetyl-2-aminothiophenes. This modified Gewald protocol uses cyanoacetone derivatives, yielding products confirmed by

-NMR and MS . -

Benzothiazole Formation : Radical-mediated cyclization with FeCl

or CuCl

generates C-2-substituted benzothiazoles (47–89% yield) .

Hydrolysis and Ester Transformations

The acetate group undergoes hydrolysis under acidic or basic conditions:

-

Saponification : Conversion to carboxylic acid derivatives in ethanol/water mixtures. For analogous compounds, ester hydrolysis is confirmed by IR loss of ester C=O (1700–1750 cm⁻¹) and appearance of carboxylic acid O–H stretches.

Electrophilic Aromatic Substitution

The electron-rich thiophene ring undergoes regioselective substitution:

-

Nitration/Sulfonation : Preferentially occurs at the 4- or 5-position of the thienyl ring, guided by the electron-withdrawing cyano and ester groups. Crystallographic data (e.g., bond angles: C8–C4–S5 = 110.48°) support steric and electronic influences .

Radical-Mediated Reactions

Alkoxycarbonyl radicals generated from related esters participate in:

-

Decarboxylation : Rate constants for ROC(·)O radicals (e.g., log

) suggest comparable reactivity for this compound derivatives . -

Tin Hydride Trapping : Approximate rate constants (

) indicate moderate reactivity toward tributyltin hydride .

Photochemical Reactivity

UV irradiation in the presence of H

O

induces:

-

Cross-Coupling : Forms donor-acceptor complexes with α-oxocarboxylic acids, leading to decarboxylation and cyclization (e.g., 2-acylbenzothiazoles) .

Key Structural and Mechanistic Insights

Propriétés

IUPAC Name |

(2-cyanothiophen-3-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2S/c1-5(9)10-6-2-3-11-7(6)4-8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYAKJKFQPYOFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(SC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20698524 | |

| Record name | 2-Cyanothiophen-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20698524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81344-59-4 | |

| Record name | 2-Cyanothiophen-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20698524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Thiopheneacetic acid, α-cyano-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.